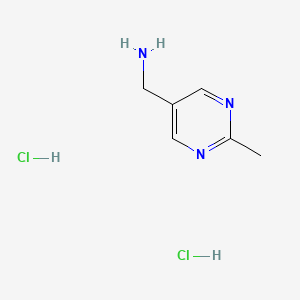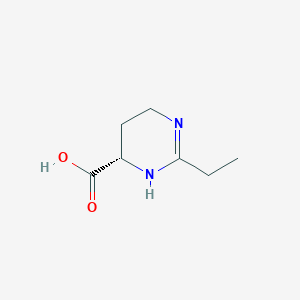![molecular formula C8H18N2 B6619254 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine CAS No. 2241107-35-5](/img/structure/B6619254.png)
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine, also known as 3-Methylpyrrolidine, is a cyclic amine compound that has been the focus of scientific research in recent years due to its potential applications and interesting biological effects. This compound has been used in a variety of experiments, ranging from synthesis to biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including drugs, fragrances, and other chemical compounds. In addition, it has been used in the study of enzyme kinetics, as well as in the study of the structure-activity relationships of various compounds. Furthermore, 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has been used in the study of the metabolism of various compounds, as well as in the study of the pharmacokinetics of various drugs.
Wirkmechanismus
The mechanism of action of 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine is still not fully understood. However, it is believed that the compound acts as a proton donor, which allows it to interact with other molecules and affect their structure and activity. In addition, 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has been shown to interact with various enzymes and receptors, which may be responsible for its biological effects.
Biochemical and Physiological Effects
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has been shown to have a variety of biochemical and physiological effects. In animal models, the compound has been shown to increase the activity of certain enzymes, as well as to alter the metabolism of various compounds. In addition, 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has been shown to have an effect on the central nervous system, as well as to affect the levels of certain hormones and neurotransmitters. Finally, 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has been shown to have an effect on the immune system, as well as to affect the levels of various inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has several advantages for use in laboratory experiments. First, the compound is relatively easy to synthesize, making it an attractive option for experiments. Second, the compound is relatively stable, making it suitable for long-term storage. Finally, the compound is relatively safe to use in laboratory experiments, as it has been shown to have minimal toxicity.
However, there are also some limitations to using 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine in laboratory experiments. First, the compound is relatively expensive, making it difficult to use in large-scale experiments. Second, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Finally, the compound has a relatively short half-life, making it difficult to use in experiments that require long-term measurements.
Zukünftige Richtungen
For research include the study of the compound’s effects on various enzymes and receptors, as well as its effects on the metabolism of various compounds. In addition, further research could be conducted to better understand the mechanism of action of 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine, as well as to investigate its potential therapeutic applications. Finally, further research could be conducted to investigate the potential toxicity of the compound and to develop safer methods of synthesis and use.
Synthesemethoden
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine can be synthesized through a variety of methods. The most common methods involve the condensation of formaldehyde and acetaldehyde, which produces the desired compound in one step. Other methods involve the condensation of ethyl formate and an alkyl halide, which produces the desired compound in two steps. Finally, 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine can also be synthesized through the reaction of an alkyl halide and an amine.
Eigenschaften
IUPAC Name |
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8-4-2-6-10(8)7-3-5-9/h8H,2-7,9H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHQYQVGFVPFFI-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(2-Pyrazinylthio)phenyl]acetamide](/img/structure/B6619210.png)
![2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B6619215.png)


![Benzyl[benzyl(methyl)sulfamoyl]methylamine](/img/structure/B6619234.png)

![3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone](/img/structure/B6619251.png)

![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)
